3,4-Dibromo-1-ethenyl-1H-pyrazole
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Overview
Description
3,4-Dibromo-1-ethenyl-1H-pyrazole: is a heterocyclic compound with the molecular formula C5H4Br2N2 It is characterized by the presence of two bromine atoms at the 3rd and 4th positions and an ethenyl group at the 1st position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole typically involves the bromination of 1-ethenyl-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3rd and 4th positions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of bromine, are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-ethenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and various cyclized heterocyclic compounds.
Scientific Research Applications
3,4-Dibromo-1-ethenyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the ethenyl group but shares the bromine substitution pattern.
1-Ethenyl-1H-pyrazole: Lacks the bromine atoms but has the ethenyl group.
3,5-Dibromo-1H-pyrazole: Similar bromine substitution but at different positions.
Uniqueness
3,4-Dibromo-1-ethenyl-1H-pyrazole is unique due to the combination of bromine atoms and the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
923035-89-6 |
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Molecular Formula |
C5H4Br2N2 |
Molecular Weight |
251.91 g/mol |
IUPAC Name |
3,4-dibromo-1-ethenylpyrazole |
InChI |
InChI=1S/C5H4Br2N2/c1-2-9-3-4(6)5(7)8-9/h2-3H,1H2 |
InChI Key |
XUGWVOIQYKGCCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C(=N1)Br)Br |
Origin of Product |
United States |
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